2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C13H10N2O2 . It is a derivative of oxazolo[4,5-b]pyridine, a class of compounds known for their wide spectrum of antimicrobial potential .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with an oxazole ring, with a methoxyphenyl group attached . The exact structural details are not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 226.23 g/mol .Scientific Research Applications
Photophysical Properties and Organic Semiconductor Potential
- Photophysical Characteristics : The study by Briseño-Ortega et al. (2018) investigated the photophysical properties of 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, including absorption and excitation spectra, which are influenced by substituents in the phenyl ring. These compounds, with properties such as fluorescence quantum yields, have potential applications as organic semiconductors due to their facile synthesis and notable photophysical attributes (Briseño-Ortega et al., 2018).
Antimicrobial Activity
- Antimicrobial Effectiveness : Celik et al. (2021) explored the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. They discovered that some derivatives, such as P5 (2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine), showed significant activity against specific bacterial strains, comparable to or better than conventional antibiotics like gentamicin and ampicillin. This suggests potential applications in developing new antimicrobial agents (Celik et al., 2021).
Antiinflammatory Properties
- Nonacidic Antiinflammatory Agents : Clark et al. (1978) identified that certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess antiinflammatory and analgesic activities comparable to phenylbutazone or indomethacin but without causing irritation in the gastrointestinal tract. This suggests their potential use as nonacidic antiinflammatory agents (Clark et al., 1978).
Application in Dyes and Pigments
- Dyes for Polyamide and Acrylic Fibres : Barni et al. (1985) studied 2-(o,m,p-Aminophenyl)oxazolo[4,5-b]pyridines, which were used to create monoazo dyes suitable for polyamide fabrics. Some derivatives were also adapted to produce cationic dyes for acrylic fibers. This indicates the utility of these compounds in the textile industry for dyeing materials (Barni et al., 1985).
Novel Synthesis Approaches
- Facile Synthesis Methods : Research by Mohammadpoor-Baltork et al. (2007) presented an efficient method to synthesize oxazolo[4,5-b]pyridines using Bi(III) salts under solvent-free conditions. This offers a cleaner, rapid, and environmentally friendly approach to producing these compounds, highlighting their potential for large-scale production (Mohammadpoor-Baltork et al., 2007).
Properties
IUPAC Name |
2-(2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-16-10-6-3-2-5-9(10)13-15-12-11(17-13)7-4-8-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFXBTOWQPLGGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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